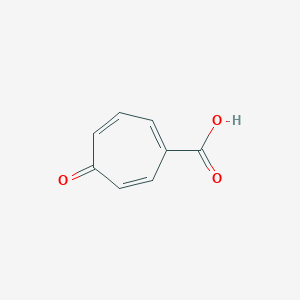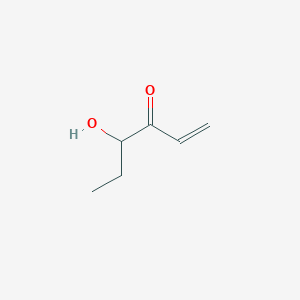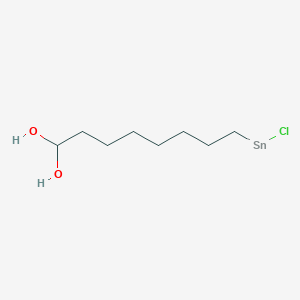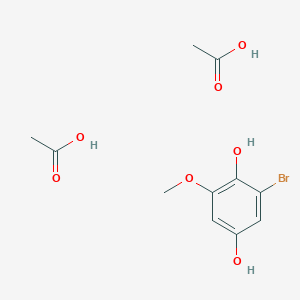
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol is an organic compound that combines the properties of acetic acid and a brominated methoxybenzene diol This compound is of interest due to its unique chemical structure, which includes a bromine atom, a methoxy group, and two hydroxyl groups on a benzene ring, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-bromo-6-methoxybenzene-1,4-diol typically involves the bromination of 6-methoxybenzene-1,4-diol followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
The acetylation step involves reacting the brominated product with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically performed at room temperature under anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Zinc in acetic acid or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium amide in liquid ammonia or thiourea in ethanol.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: De-brominated methoxybenzene diol.
Substitution: Amino or thiol-substituted methoxybenzene diols.
科学的研究の応用
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties, due to the presence of hydroxyl and methoxy groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins, due to its reactive functional groups.
作用機序
The mechanism of action of acetic acid;2-bromo-6-methoxybenzene-1,4-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity for molecular targets.
類似化合物との比較
Similar Compounds
Acetic acid;2-chloro-6-methoxybenzene-1,4-diol: Similar structure but with a chlorine atom instead of bromine.
Acetic acid;2-bromo-4-methoxybenzene-1,6-diol: Similar structure but with different positions of the methoxy and hydroxyl groups.
Acetic acid;2-bromo-6-methoxybenzene-1,2-diol: Similar structure but with different positions of the hydroxyl groups.
Uniqueness
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both bromine and methoxy groups on the benzene ring, along with the acetic acid moiety, provides a distinct set of chemical properties that can be exploited in various applications.
特性
CAS番号 |
23149-37-3 |
|---|---|
分子式 |
C11H15BrO7 |
分子量 |
339.14 g/mol |
IUPAC名 |
acetic acid;2-bromo-6-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C7H7BrO3.2C2H4O2/c1-11-6-3-4(9)2-5(8)7(6)10;2*1-2(3)4/h2-3,9-10H,1H3;2*1H3,(H,3,4) |
InChIキー |
PWLHNAVZBRQENB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.COC1=C(C(=CC(=C1)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


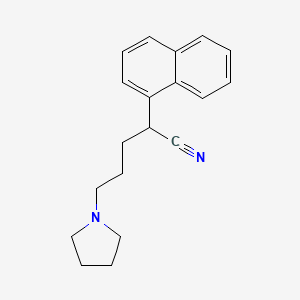

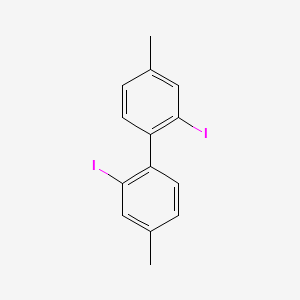
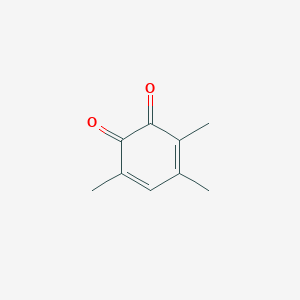
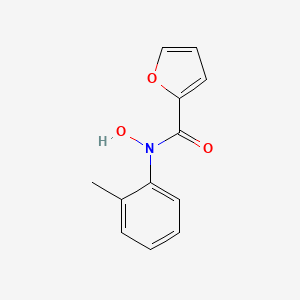
![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)

![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)
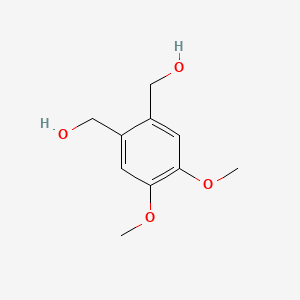
![2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14718169.png)
